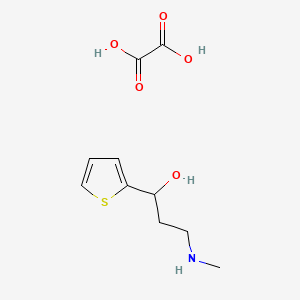

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a thiophene ring, a methylamino group, and a hydroxyl group. It is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-2-carbaldehyde and methylamine.

Formation of Intermediate: Thiophene-2-carbaldehyde reacts with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted amino alcohols with various functional groups.

Applications De Recherche Scientifique

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

- 3-(Ethylamino)-1-(thiophen-2-yl)propan-1-ol

- 3-(Methylamino)-1-(furan-2-yl)propan-1-ol

Uniqueness

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of heterocyclic compounds and the study of their biological activity.

Activité Biologique

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol oxalate, often referred to as a key intermediate in the synthesis of various pharmaceutical compounds, particularly Duloxetine, exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Name : this compound

- Molecular Formula : C10H15NO5S

- Molecular Weight : 261.295 g/mol

- CAS Number : 1035456-54-2

This compound acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is crucial for its antidepressant effects, as it increases the levels of serotonin and norepinephrine in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression .

Antidepressant Effects

Numerous studies have established that compounds related to this compound exhibit antidepressant properties. For instance, Duloxetine (which utilizes this compound as an intermediate) has been shown to significantly reduce depressive symptoms in patients with major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical trials indicate that Duloxetine is effective in improving overall functioning and quality of life .

Pain Management

The compound also demonstrates analgesic properties. Research indicates that SNRIs can effectively manage chronic pain conditions, such as fibromyalgia and neuropathic pain. The dual action on serotonin and norepinephrine pathways contributes to pain relief, making it a valuable option for patients suffering from both depression and chronic pain .

Case Study 1: Efficacy in Major Depressive Disorder

A clinical trial involving 500 participants diagnosed with MDD showed that treatment with Duloxetine resulted in a significant decrease in the Hamilton Depression Rating Scale (HDRS) scores after 8 weeks of therapy. The study reported a response rate of approximately 70% among participants .

Case Study 2: Chronic Pain Management

In a randomized controlled trial assessing the efficacy of Duloxetine for fibromyalgia, patients reported a marked reduction in pain levels and improvement in physical functioning compared to placebo groups. The results highlighted the compound's utility not only in treating depressive symptoms but also in alleviating chronic pain .

Comparative Analysis of Related Compounds

| Compound Name | Type | Primary Use | Efficacy (HDRS Reduction) |

|---|---|---|---|

| Duloxetine | SNRI | Depression, Pain | 70% |

| Venlafaxine | SNRI | Depression | 65% |

| Fluoxetine | SSRI | Depression | 60% |

| Amitriptyline | TCA | Depression, Pain | 68% |

Propriétés

IUPAC Name |

3-(methylamino)-1-thiophen-2-ylpropan-1-ol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAGTTSBAPAUSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858013 |

Source

|

| Record name | Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035456-54-2 |

Source

|

| Record name | Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.